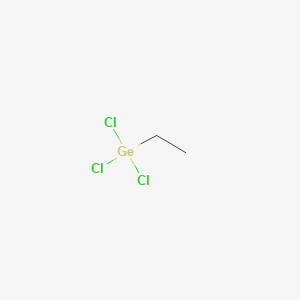
Ethylgermanium trichloride
Overview
Description
Preparation Methods
Ethylgermanium trichloride can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride with ethylmagnesium bromide in an anhydrous ether solution. The reaction proceeds as follows:
GeCl4+C2H5MgBr→C2H5GeCl3+MgBrCl
The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process . Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Ethylgermanium trichloride undergoes various types of chemical reactions, including:
-
Substitution Reactions: : It can react with nucleophiles such as water or alcohols to replace one or more chlorine atoms with other functional groups. For example:
C2H5GeCl3+H2O→C2H5GeCl2OH+HCl
-
Reduction Reactions: : It can be reduced to ethylgermanium hydride using reducing agents like lithium aluminum hydride:
C2H5GeCl3+LiAlH4→C2H5GeH3+LiCl+AlCl3
-
Oxidation Reactions: : It can be oxidized to form ethylgermanium oxide using oxidizing agents such as hydrogen peroxide:
C2H5GeCl3+H2O2→C2H5GeO2+HCl
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Scientific Research Applications
Ethylgermanium trichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethylgermanium trichloride involves its interaction with various molecular targets and pathways. In biological systems, it can form complexes with biomolecules, influencing their structure and function. For example, it can interact with proteins and enzymes, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethylgermanium trichloride can be compared with other organogermanium compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Phenylgermanium trichloride: Contains a phenyl group, which significantly alters its chemical properties and applications.
Diethylgermanium dichloride: Has two ethyl groups and two chlorine atoms, leading to different reactivity and uses.
This compound is unique due to its specific balance of reactivity and stability, making it suitable for a variety of applications in both research and industry .
Properties
IUPAC Name |
trichloro(ethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3Ge/c1-2-6(3,4)5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZFWMHRXCHTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369859 | |
| Record name | trichloro(ethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
993-42-0 | |
| Record name | trichloro(ethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylgermanium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information is available for Ethylgermanium trichloride based on the provided research?
A1: The provided research focuses solely on determining the dipole moment of this compound []. While the abstract doesn't delve into specific structural details like molecular weight or spectroscopic data, the dipole moment information suggests a polar molecule with an asymmetric distribution of electron density. Further research would be needed to acquire a complete structural characterization, including bond lengths, bond angles, and confirmation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















